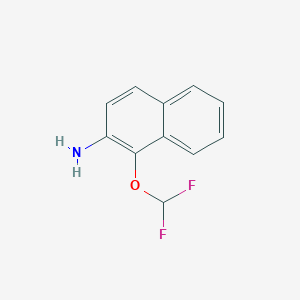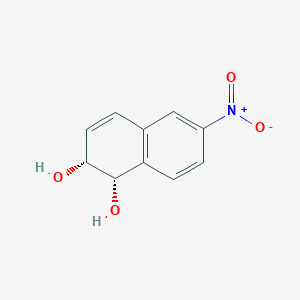
(R)-6-Fluoro-4-oxochroman-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated derivative of chroman-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the introduction of a fluorine atom into the chroman-2-carboxylic acid framework. One common method is the fluorination of a suitable precursor using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of an organic solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of ®-6-Fluoro-4-oxochroman-2-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-4-oxochroman-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, typically in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of 6-fluoro-4-oxo-2-chromanone.
Reduction: Formation of 6-fluoro-4-hydroxychroman-2-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-6-Fluoro-4-oxochroman-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of ®-6-Fluoro-4-oxochroman-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxochroman-2-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity.
4-Oxochroman-2-carboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.
6-Fluoro-4-hydroxychroman-2-carboxylic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical behavior.
Uniqueness
®-6-Fluoro-4-oxochroman-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a fluorine atom. These features contribute to its distinct reactivity, stability, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
118803-70-6 |
|---|---|
Molecular Formula |
C10H7FO4 |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
(2R)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)/t9-/m1/s1 |
InChI Key |
BWXXHZKFLLLJQP-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)













